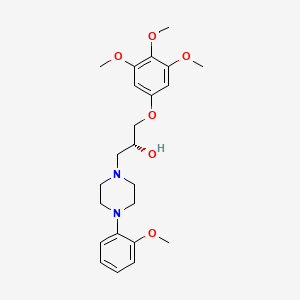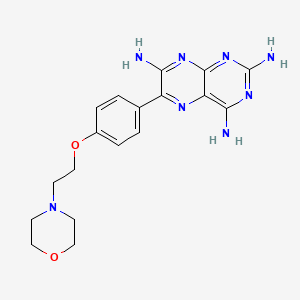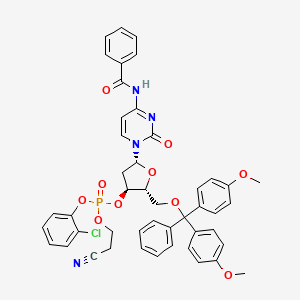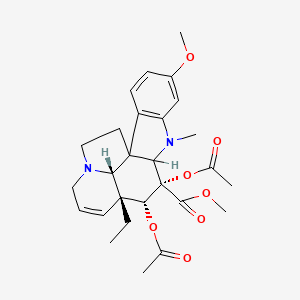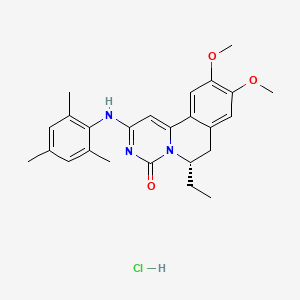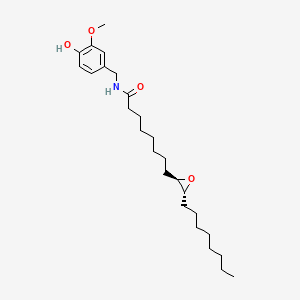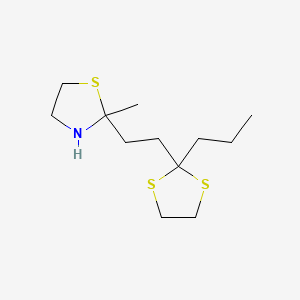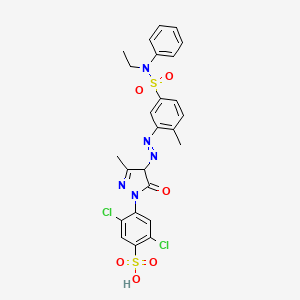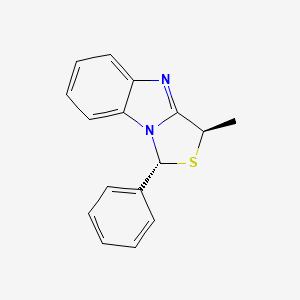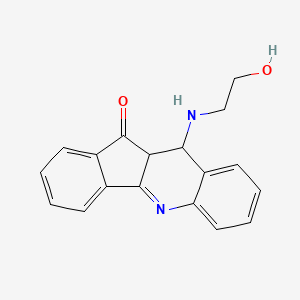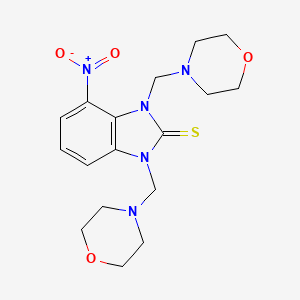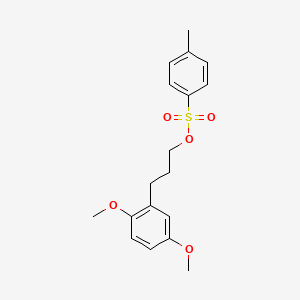
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is an organic compound with the molecular formula C22H22O3. It is a phenolic compound characterized by the presence of two hydroxy groups and two methyl groups attached to a benzyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol typically involves the reaction of 2,6-dimethylphenol with formaldehyde and a base, followed by a condensation reaction with 2-hydroxy-5-methylbenzyl alcohol. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenolic derivatives. These products have diverse applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound exhibits antioxidant properties, making it useful in studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-hydroxy-5-methylbenzyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and maintaining cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,6-Dimethylphenol: A precursor for the synthesis of various phenolic compounds.
2,6-Di-tert-butylphenol: Another antioxidant with applications in polymers and lubricants.
Uniqueness
2,6-Bis(2-hydroxy-5-methylbenzyl)phenol is unique due to its dual hydroxy and methyl groups, which enhance its reactivity and stability. This structural feature allows it to participate in diverse chemical reactions and exhibit potent antioxidant properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
113650-51-4 |
|---|---|
Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,6-bis[(2-hydroxy-5-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C22H22O3/c1-14-6-8-20(23)18(10-14)12-16-4-3-5-17(22(16)25)13-19-11-15(2)7-9-21(19)24/h3-11,23-25H,12-13H2,1-2H3 |
InChI Key |
ZDOZJHBEXZIBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CC2=C(C(=CC=C2)CC3=C(C=CC(=C3)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


